

Synthesis of 4-Amino-3-nitrophenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Amino-3-nitrophenylboronic acid

Cat. No.: B1284283

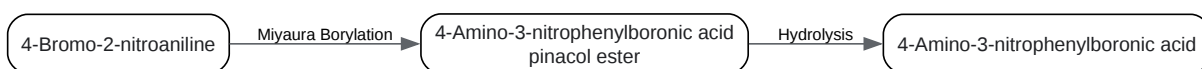
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This guide provides an in-depth overview of a viable synthetic pathway for **4-Amino-3-nitrophenylboronic acid**, a valuable building block in medicinal chemistry and organic synthesis. The synthesis is presented as a two-step process, commencing with the borylation of a commercially available starting material followed by the hydrolysis of the resulting intermediate. This document details the experimental protocols, presents key data in a structured format, and includes visualizations to elucidate the synthetic workflow.

Synthetic Strategy Overview

The synthesis of **4-Amino-3-nitrophenylboronic acid** is most effectively achieved through a two-step reaction sequence. The first step involves a Palladium-catalyzed Miyaura borylation to introduce the boronic ester functionality. The subsequent step is the hydrolysis of the pinacol ester to yield the desired boronic acid.



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Caption: Overall synthetic workflow.

Experimental Protocols

Step 1: Synthesis of 4-Amino-3-nitrophenylboronic acid pinacol ester

This step employs a Miyaura borylation reaction, a robust and widely used method for the formation of carbon-boron bonds.

Reaction Scheme:

Materials and Reagents:

Reagent/Material	Molecular Formula	Molar Mass (g/mol)
4-Bromo-2-nitroaniline	C ₆ H ₅ BrN ₂ O ₂	217.02
Bis(pinacolato)diboron	C ₁₂ H ₂₄ B ₂ O ₄	253.94
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl ₂ (dppf))	C ₃₄ H ₂₈ Cl ₂ FeP ₂ Pd	731.74
Potassium Acetate (KOAc)	C ₂ H ₃ KO ₂	98.14
1,4-Dioxane (anhydrous)	C ₄ H ₈ O ₂	88.11

Procedure:

- To a dry Schlenk flask, add 4-bromo-2-nitroaniline (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
- Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq).
- Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
- Add anhydrous 1,4-dioxane to the flask via syringe.

- Heat the reaction mixture at 80-90 °C with stirring for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product, **4-Amino-3-nitrophenylboronic acid** pinacol ester, can be purified by column chromatography on silica gel.^[1]

Quantitative Data (Expected):

Parameter	Value
Yield	70-90%
Purity	>95%

Step 2: Hydrolysis of 4-Amino-3-nitrophenylboronic acid pinacol ester

The final step is the deprotection of the pinacol ester to afford the free boronic acid. Mild acidic conditions are proposed to avoid potential side reactions with the amino and nitro functional groups.

Reaction Scheme:

Materials and Reagents:

Reagent/Material	Molecular Formula	Molar Mass (g/mol)
4-Amino-3-nitrophenylboronic acid pinacol ester	C ₁₂ H ₁₇ BN ₂ O ₄	264.09
Acetone	C ₃ H ₆ O	58.08
Hydrochloric Acid (1 M)	HCl	36.46
Diethyl Ether	C ₄ H ₁₀ O	74.12

Procedure:

- Dissolve the purified **4-Amino-3-nitrophenylboronic acid** pinacol ester (1.0 eq) in a mixture of acetone and water.
- Add 1 M hydrochloric acid dropwise to the solution while stirring at room temperature.
- Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting material.
- Once the reaction is complete, remove the acetone under reduced pressure.
- Extract the aqueous solution with diethyl ether to remove the pinacol byproduct.
- The aqueous layer containing the product can be used as is for some applications, or the free boronic acid can be isolated. To isolate the solid, carefully neutralize the solution with a mild base (e.g., sodium bicarbonate) until precipitation is observed.
- Filter the precipitate, wash with cold water, and dry under vacuum to yield **4-Amino-3-nitrophenylboronic acid**.

Quantitative Data (Expected):

Parameter	Value
Yield	>80%
Purity	>97%

Purification and Characterization

Purification:

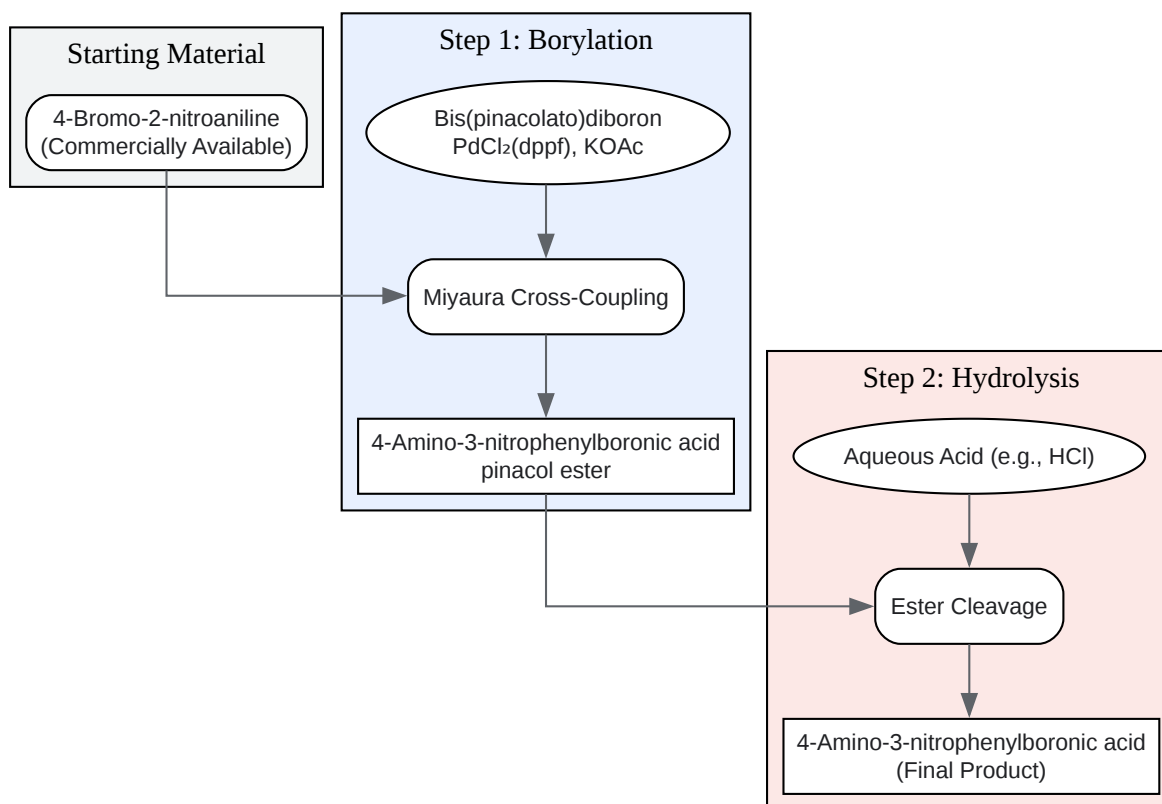
The final product, **4-Amino-3-nitrophenylboronic acid**, can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture. An alternative purification method involves dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the purified boronic acid.^{[2][3]}

Characterization Data:

Property	Value
Molecular Formula	C ₆ H ₇ BN ₂ O ₄
Molecular Weight	181.94 g/mol
Appearance	Yellow to orange solid
Melting Point	215-225 °C (decomposes)
Expected ¹ H NMR	
δ (ppm) in DMSO-d ₆	~8.2 (s, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~5.9 (br s, 2H, NH ₂), ~8.0 (br s, 2H, B(OH) ₂)
Expected ¹³ C NMR	
δ (ppm) in DMSO-d ₆	~150, ~135, ~130, ~125, ~120, ~115 (Ar-C)

Logical Relationship of the Synthesis

The synthesis follows a logical progression from a readily available halogenated aniline to the final boronic acid product. The key transformation is the palladium-catalyzed introduction of the boron moiety, followed by a simple deprotection step.



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Caption: Logical flow of the synthesis.

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